Cas no 33780-80-2 (6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidine-8-carboxylicacid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester,[2S-(2a,3b,3ab,9ab)]- (9CI))

6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidine-8-carboxylicacid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester,[2S-(2a,3b,3ab,9ab)]- (9CI) structure
33780-80-2 structure
Product Name:6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidine-8-carboxylicacid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester,[2S-(2a,3b,3ab,9ab)]- (9CI)
CAS No:33780-80-2
MF:C12H14N2O7
MW:298.248763561249
CID:317208
PubChem ID:188211
Update Time:2025-04-19

6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidine-8-carboxylicacid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester,[2S-(2a,3b,3ab,9ab)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidine-8-carboxylicacid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester,[2S-(2a,3b,3ab,9ab)]- (9CI)
    • ethyl (2S,3S,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidine-8-carboxylate
    • Ethyl ara-orotate
    • 6H-Furo(2',3'-4,5)oxazolo(3,2-a)pyrimidine-8-carboxylic acid, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-6-oxo-, ethyl ester, (2S-(2alpha,3beta,3abeta,9abeta))-
    • Ethyl 2,2'-anhydro-1-(beta-D-arabinofuranosyl)orotate
    • 2,2'-Anhydro-1-(beta-arabinofuranosyl)orotic acid ethyl ester
    • 33780-80-2
    • 2,2'-Anhydro-1-(beta-D-arabinofuranosyl)orotic acid ethyl ester
    • DTXSID80187444
    • Inchi: 1S/C12H14N2O7/c1-2-19-11(18)5-3-7(16)13-12-14(5)10-9(21-12)8(17)6(4-15)20-10/h3,6,8-10,15,17H,2,4H2,1H3/t6-,8-,9+,10-/m0/s1
    • InChI Key: QUASVQIYZLPFFO-MCNGFCJOSA-N
    • SMILES: O1[C@@H](CO)[C@@H]([C@@H]2[C@H]1N1C(C(=O)OCC)=CC(N=C1O2)=O)O

Computed Properties

  • Exact Mass: 298.08012
  • Monoisotopic Mass: 298.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.82
  • Boiling Point: 503.8°Cat760mmHg
  • Flash Point: 258.5°C
  • Refractive Index: 1.72
  • PSA: 117.89
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd